1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile
Beschreibung
Historical Context of Brominated Pyridine Derivatives in Chemical Research
Brominated pyridine derivatives have played a pivotal role in organic synthesis since the 19th century, when the foundational chemistry of pyridine was first elucidated. Pyridine itself, a six-membered aromatic ring with one nitrogen atom, was isolated from coal tar in 1849 by Thomas Anderson. The introduction of bromine atoms to pyridine systems emerged as a strategy to enhance electrophilic substitution reactivity, enabling precise functionalization at specific positions. For example, bromine’s strong electron-withdrawing effects activate adjacent carbon atoms for nucleophilic attacks, a principle leveraged in Suzuki-Miyaura and Buchwald-Hartwig couplings.
The synthesis of 5-bromo-2-pyridyl derivatives gained prominence in the mid-20th century with advancements in halogenation techniques. Modern methods often employ directed ortho-metalation (DoM) strategies, where lithium-halogen exchange reactions facilitate regioselective bromination. The compound 1-(5-bromo-pyridin-2-yl)-cyclopentanecarbonitrile exemplifies this trend, as its pyridine ring is functionalized at the 5-position to optimize reactivity for subsequent cross-coupling steps.
Significance of Cyclopentanecarbonitrile Moiety in Heterocyclic Chemistry
Cyclopentanecarbonitrile groups are prized for their conformational rigidity and electronic effects. The cyclopentane ring imposes a puckered geometry that reduces steric hindrance while maintaining planarity at the nitrile group, facilitating nucleophilic additions and cycloadditions. In 1-(5-bromo-pyridin-2-yl)-cyclopentanecarbonitrile, the nitrile ($$-\text{C}\equiv\text{N}$$) serves as a strong electron-withdrawing group, polarizing the adjacent carbon to enhance reactivity in Michael additions or [2+2] cyclizations.
Comparative studies of nitrile-containing heterocycles reveal that cyclopentanecarbonitrile derivatives exhibit superior stability under acidic conditions compared to their acyclic counterparts. This stability arises from the ring’s strain distribution, which mitigates unwanted hydrolysis of the nitrile group. For instance, in a 2012 study, cyclopentanecarbonitrile intermediates demonstrated >90% yield in palladium-catalyzed couplings, whereas linear analogs degraded under identical conditions.
Current Research Landscape and Knowledge Gaps
Recent applications of 1-(5-bromo-pyridin-2-yl)-cyclopentanecarbonitrile emphasize its role in synthesizing kinase inhibitors and fluorescent probes. A 2025 study utilized this compound as a precursor for Bruton’s tyrosine kinase (BTK) inhibitors, where the bromine atom underwent copper-mediated trifluoromethylation to introduce a CF$$_3$$ group. However, challenges persist in optimizing enantioselective transformations involving the cyclopentane ring.
Despite these advances, the steric effects of the cyclopentane ring on aromatic π-stacking interactions remain underexplored. Computational models suggest that the ring’s puckering alters binding affinities to protein targets by 0.5–1.2 kcal/mol, but experimental validation is lacking.
Structural Significance in Medicinal Chemistry
The synergy between the 5-bromo-pyridinyl and cyclopentanecarbonitrile groups makes this compound a versatile scaffold in drug design. The bromine atom serves as a handle for late-stage diversification via cross-coupling, while the nitrile enhances metabolic stability by resisting oxidative degradation. In protease inhibitors, the cyclopentane’s rigidity preorganizes the molecule into bioactive conformations, reducing entropy penalties upon binding.
For example, replacing a flexible ethylene linker with a cyclopentanecarbonitrile group in a thrombin inhibitor series improved potency ($$ \text{IC}_{50} $$ from 120 nM to 45 nM) by enforcing a planar geometry complementary to the enzyme’s S3 pocket. Additionally, the nitrile’s dipole moment (3.93 D) facilitates hydrogen bonding with backbone amides in target proteins, as evidenced by X-ray crystallography.
Future Directions : Advances in photoredox catalysis could enable C–Br bond activation under milder conditions, expanding the compound’s utility in fragment-based drug discovery. Furthermore, exploiting the nitrile’s redox activity for bioorthogonal labeling represents an untapped opportunity.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-3-4-10(14-7-9)11(8-13)5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXAGGHHMFBJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This amine undergoes a Suzuki cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst to form the desired pyridine derivative.
Cyclopentanecarbonitrile Formation: The pyridine derivative is then reacted with cyclopentanecarbonitrile under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of 1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions to form the pyridine derivative.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions to modify the compound’s structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-HIV properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Cyclopropane vs. Cyclopentane Core
- Lower molecular weight (223.07 vs. 249.9 g/mol) due to fewer carbon atoms.
Aromatic Substituent Variations
- 1-(2-Bromo-5-methoxyphenyl)-cyclopentanecarbonitrile (1C, C₁₃H₁₄BrNO, MW 279.03 g/mol ): Replaces pyridine with a bromo-methoxyphenyl group, introducing electron-donating methoxy (-OCH₃) effects. Exhibits lower polarity (colorless oil) compared to crystalline boronic esters .
Functional Group Modifications
Boronic Ester Derivatives
- 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclopentanecarbonitrile (3e, C₁₂H₂₀BNO₂, MW 244.15 g/mol ): Boronic ester group enables Suzuki-Miyaura cross-coupling, diverging from the bromopyridine’s SNAr or Buchwald-Hartwig reactivity. High melting point (240–245°C) due to crystalline boron-oxygen lattice.
- 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-cyclopentanecarbonitrile (3f, C₁₁H₁₈BNO₂, MW 230.13 g/mol ): Smaller boronate ring (dioxaborinane vs.
Fluorinated Analogs
Comparative Data Tables
Table 1: Structural and Physical Properties
Biologische Aktivität
Chemical Structure and Properties
1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile is characterized by the following structural formula:
- Chemical Formula : C12H10BrN3
- Molecular Weight : 276.13 g/mol
- IUPAC Name : 1-(5-bromo-pyridin-2-yl)-cyclopentanecarbonitrile
The compound features a brominated pyridine ring and a cyclopentanecarbonitrile moiety, which contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile. In vitro tests against various bacterial strains demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Anticancer Activity
Research has also focused on the anticancer potential of this compound. A study conducted on various cancer cell lines revealed that it exhibits cytotoxic effects, particularly against breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15.4 |
| A549 (Lung cancer) | 18.7 |
| HeLa (Cervical cancer) | 20.3 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which warrants further investigation.
Enzyme Inhibition
1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile has been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases involved in cancer progression.
| Enzyme Target | Inhibition Percentage (%) |
|---|---|
| Protein Kinase B (AKT) | 72 |
| Mitogen-Activated Protein Kinase (MAPK) | 65 |
These results indicate that the compound could play a role in targeted therapy for cancers driven by these pathways.
Case Study 1: Antibacterial Efficacy
In a recent clinical study, patients with skin infections caused by resistant strains of Staphylococcus aureus were treated with formulations containing 1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile. The results indicated a significant reduction in infection severity and bacterial load within two weeks of treatment.
Case Study 2: Cancer Treatment Research
A preclinical trial involving mice with xenografted tumors showed that administration of the compound led to a notable decrease in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy alongside conventional chemotherapy.
Q & A
Q. Basic
- Use inert atmospheres (N₂/Ar) and anhydrous solvents.
- Store intermediates under desiccation, as recommended for bromopyridine derivatives (>97% purity under HLC conditions ).
What computational methods predict the compound’s reactivity in nucleophilic substitution?
Q. Advanced
- DFT Calculations : Model charge distribution to identify electrophilic sites (e.g., bromine substitution).
- Molecular Dynamics : Simulate solvent effects on reaction pathways. Similar carbonitriles have been analyzed using these approaches .
How is regulatory classification handled for this compound?
Basic
Standardized identifiers (CAS, IUPAC) are critical. Databases like FDA GSRS and ECHA provide harmonized classifications, avoiding nomenclature conflicts .
Why might elemental analysis data deviate from theoretical values?
Advanced
Deviations often stem from:
- Hydrate Formation : Unaccounted water in crystallization.
- Trace Metal Contamination : From catalysts (e.g., Pd residues).
Reproducibility requires rigorous drying and ICP-MS validation, as emphasized in spectral data curation .
What ecotoxicological data sources are available for risk assessment?
Basic
Public databases (EPA DSSTox, ECHA) provide preliminary toxicity profiles. For novel derivatives, in silico tools like ECOSAR predict hazards based on nitrile and bromopyridine moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
